molecular formula C16H16N2O B8746519 N-(2-(Indolin-1-yl)phenyl)acetamide CAS No. 71971-51-2

N-(2-(Indolin-1-yl)phenyl)acetamide

Cat. No.: B8746519
CAS No.: 71971-51-2
M. Wt: 252.31 g/mol
InChI Key: UZRZTGLFHQOVGF-UHFFFAOYSA-N
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Description

N-(2-(Indolin-1-yl)phenyl)acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole ring fused with a phenylacetamide moiety, making it a unique structure with potential biological significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Indolin-1-yl)phenyl)acetamide typically involves the acylation of 2,3-dihydroindole derivatives. One common method is the reaction of 2,3-dihydroindole with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Indolin-1-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The compound can be reduced to form dihydroindole derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

    Oxidation: Oxindole derivatives

    Reduction: Dihydroindole derivatives

    Substitution: Various substituted indole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an antiviral and anticancer agent.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(Indolin-1-yl)phenyl)acetamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation. The exact molecular pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroindole: A precursor in the synthesis of N-(2-(Indolin-1-yl)phenyl)acetamide.

    Oxindole: An oxidized derivative of indole with potential biological activities.

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

Uniqueness

This compound is unique due to its specific combination of an indole ring and a phenylacetamide moiety. This structure imparts distinct biological activities and potential therapeutic applications that may not be observed in other indole derivatives.

Properties

CAS No.

71971-51-2

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)phenyl]acetamide

InChI

InChI=1S/C16H16N2O/c1-12(19)17-14-7-3-5-9-16(14)18-11-10-13-6-2-4-8-15(13)18/h2-9H,10-11H2,1H3,(H,17,19)

InChI Key

UZRZTGLFHQOVGF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1N2CCC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A stirred slurry, under N2, of 9.96 g of 1-(2-amino-phenyl)indoline.HCl and 300 ml of dry acetone is treated with 10.1 g of triethylamine over a 10 minute period. After cooling to 0°-5° C., 4.70 g of acetyl chloride is added dropwise over 0.5 hour. The mixture is stirred 18 hours at ambient temperature, then filtered. The filtrate is diluted with 100 ml of water and concentrated. When all the acetone is removed, the residue is filtered off, washed well with water, and dried to afford 1-(2-acetamidophenyl)indoline, m.p. 125°-128° C.
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